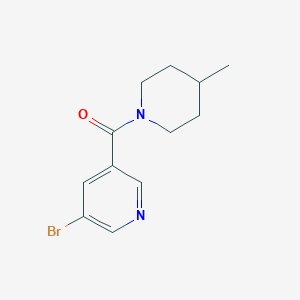![molecular formula C13H27N3O3 B6613324 tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate CAS No. 1181972-47-3](/img/structure/B6613324.png)
tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate, also known as TBEP, is an organic compound that has a variety of scientific applications. TBEP is a derivative of piperazine, a cyclic compound with a unique structure that can be used in a range of synthetic chemistry applications. TBEP has been studied for its potential as a drug, as a catalyst for organic synthesis, and as a reagent for biochemistry experiments. In
Aplicaciones Científicas De Investigación
Tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate has a wide range of applications in scientific research. It has been studied for its potential as a drug, as a catalyst for organic synthesis, and as a reagent for biochemistry experiments. This compound has been used as a ligand in metal-catalyzed reactions, as an inhibitor of enzyme activity, and as a reagent in the synthesis of other organic compounds. Additionally, this compound has been studied for its potential to act as a prodrug, a drug that is inactive until it is metabolized in the body.
Mecanismo De Acción
Tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate acts as a ligand in metal-catalyzed reactions, binding to the metal and activating the reaction. This compound has also been studied for its ability to inhibit enzyme activity. In this case, this compound binds to the enzyme and prevents it from catalyzing the desired reaction. Additionally, this compound has been studied for its ability to act as a prodrug, a drug that is inactive until it is metabolized in the body.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as a drug, and its potential effects on the body. In animal studies, this compound has been shown to have anti-inflammatory, anti-oxidant, and analgesic properties. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs, potentially leading to increased drug bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate has a number of advantages in laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively stable in a variety of conditions. Additionally, this compound can be used as a reagent in a wide range of organic synthesis reactions. The main limitation of this compound is its potential toxicity. It is important to take appropriate safety precautions when working with this compound in the laboratory.
Direcciones Futuras
Tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate has a wide range of potential applications, and there are a number of potential future directions for this compound research.
One potential direction is the development of this compound-based drugs. This compound has been studied for its potential to act as a prodrug, and further research into the potential therapeutic applications of this compound could lead to the development of new drugs.
Another potential direction is the development of this compound-based catalysts. This compound has been studied for its potential to act as a ligand in metal-catalyzed reactions, and further research into the potential of this compound as a catalyst could lead to the development of new catalysts with improved performance.
Finally, this compound could be used as a reagent in the synthesis of other organic compounds. This compound has been used as a reagent in the synthesis of other organic compounds, and further research into the potential of this compound as a reagent could lead to the development of new synthetic pathways.
Métodos De Síntesis
Tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate can be synthesized through a variety of methods. The most common method is the conversion of piperazine to this compound through the addition of tert-butyl bromide and 2-aminoethoxyethanol. This reaction is typically carried out in a two-step process, with the first step being the formation of a tert-butyl piperazine intermediate. The intermediate is then reacted with 2-aminoethoxyethanol to form the final product, this compound. Other methods of synthesis include the use of organometallic reagents and the use of metal-catalyzed reactions.
Propiedades
IUPAC Name |
tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O3/c1-13(2,3)19-12(17)16-7-5-15(6-8-16)9-11-18-10-4-14/h4-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKLSZPPVGIAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

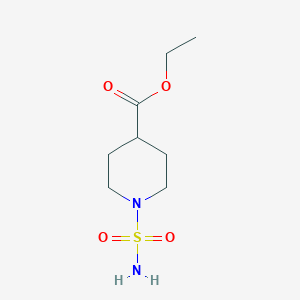
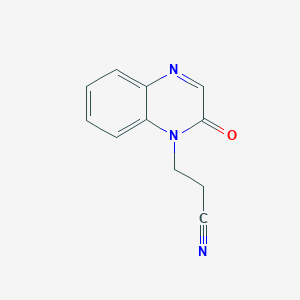
![2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6613254.png)
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B6613256.png)

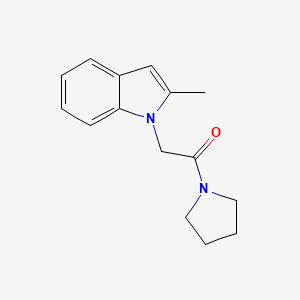
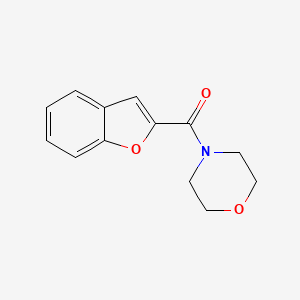

![N-[4-[(2-Methoxyacetyl)amino]phenyl]-2-[(4-methylphenoxy)methyl]-4-thiazoleacetamide](/img/structure/B6613301.png)


![[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine](/img/structure/B6613329.png)

